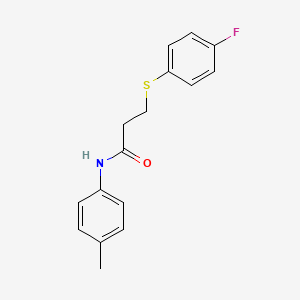

3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfanyl-N-(4-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNOS/c1-12-2-6-14(7-3-12)18-16(19)10-11-20-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBXDRZNQYIJAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide typically involves the following steps:

Formation of the Thioether Linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate halogenated precursor, such as 3-bromopropanamide, under basic conditions.

Amidation Reaction: The resulting intermediate is then subjected to an amidation reaction with p-toluidine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Analgesic Properties

Recent studies have highlighted the analgesic potential of compounds structurally related to 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide. Research on TRPV1 antagonists, a class of compounds that includes derivatives similar to the target compound, demonstrates their efficacy in models of neuropathic pain. These compounds have been shown to block capsaicin-induced hypothermia and exhibit potent antiallodynic activities in animal models, indicating their utility in pain management therapies .

1.2 Anticancer Activity

The compound's structural analogs have been evaluated for anticancer activity against various human cancer cell lines. For instance, derivatives exhibiting similar moieties demonstrated significant cytotoxic effects against glioblastoma and triple-negative breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by MTT assays showing reduced viability in treated cells .

Antimicrobial Activity

Compounds with similar structures have also been investigated for their antimicrobial properties. A study focusing on derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide revealed potent antitubercular activities against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL. The promising results indicate that modifications to the phenoxyacetamide scaffold can lead to effective antitubercular agents .

Antioxidant Properties

In addition to its pharmacological applications, the antioxidant activity of related compounds has been assessed using the DPPH radical scavenging method. Some derivatives have shown antioxidant capabilities exceeding that of ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide. Studies on SAR reveal that specific substitutions on the aromatic rings significantly influence biological activity, allowing researchers to design more effective analogs tailored for specific therapeutic targets .

Summary Table of Applications

Case Studies

Case Study 1: TRPV1 Antagonists

In a study investigating TRPV1 antagonists, several compounds were synthesized and tested for their ability to inhibit capsaicin-induced responses in vivo. Compounds structurally similar to 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide were identified as having significant analgesic properties, leading to further development for clinical applications in chronic pain management.

Case Study 2: Antitubercular Agents

A series of phenoxyacetamide derivatives were synthesized and evaluated for their antitubercular activity. The lead compound demonstrated an MIC of 4 μg/mL against both sensitive and resistant strains of Mycobacterium tuberculosis, highlighting the potential for developing new treatments for tuberculosis based on structural modifications.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and amide functionalities can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features

The compound shares a propanamide core with several analogs, but variations in substituents and functional groups lead to distinct properties. Below is a comparative analysis of selected analogs (Table 1):

Table 1: Structural Comparison of Selected Propanamide Derivatives

Key Observations :

- Thioether vs.

- Heterocyclic Additions : Compounds like 8i (oxadiazole) and (tetrazole) introduce heterocycles that enhance hydrogen-bonding capacity, which may improve solubility but reduce lipophilicity compared to the target compound .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl in Compound 18) increase polarity and may enhance binding to hydrophobic receptor pockets .

Physicochemical Properties

Key Observations :

- Molecular Weight : The target compound’s lower molecular weight (288.36 g/mol) compared to analogs like 8i (516.63 g/mol) suggests better membrane permeability .

- Melting Points : Higher melting points in sulfonyl-containing compounds (e.g., 8i at 142–144°C) correlate with increased crystallinity due to stronger intermolecular forces .

Biological Activity

3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thioether functional group, an amide linkage, and a fluorophenyl moiety, which contribute to its biological activity. The presence of fluorine enhances lipophilicity and metabolic stability, making it a suitable candidate for drug development.

The biological activity of 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide can be attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The thioether and amide functionalities facilitate hydrogen bonding with proteins and enzymes.

- Binding Affinity : The fluorophenyl group increases the compound's binding affinity for specific targets, potentially inhibiting their activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

These findings suggest that modifications in the structure can lead to enhanced cytotoxicity against specific cancer types.

Antiviral Activity

While specific data on the antiviral effects of 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide is limited, related compounds have demonstrated antiviral properties through mechanisms such as inhibition of viral replication and interference with viral protein synthesis .

Case Studies

-

Case Study on Anticancer Efficacy :

A study evaluated the efficacy of several derivatives against human cancer cell lines, including breast cancer (MCF7) and glioblastoma (U-87). The study found that compounds with similar thioether and amide structures exhibited IC50 values ranging from 8 µM to 12 µM, indicating substantial anticancer activity . -

Mechanistic Insights :

Molecular docking studies have revealed that 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide binds effectively to active sites of target proteins involved in cancer progression. This binding disrupts normal cellular functions, leading to apoptosis in cancer cells .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide?

The compound is typically synthesized via a multi-step approach:

- Step 1 : Thioether formation by reacting 4-fluorothiophenol with a propanamide derivative under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Amide coupling using reagents like HATU or EDC/HOBt to attach the p-tolyl group.

- Step 3 : Purification via column chromatography and characterization by -NMR, -NMR, and HRMS to confirm structural integrity .

- Yield Optimization : Adjusting stoichiometry, reaction time, and temperature can improve yields (typically 45–52% in analogous syntheses) .

Q. How is the structural confirmation of this compound validated in academic research?

- NMR Spectroscopy : -NMR identifies aromatic protons (δ 7.2–7.4 ppm for fluorophenyl and p-tolyl groups) and methyl/methylene signals. -NMR detects fluorine environments (e.g., δ -110 to -115 ppm for para-fluorophenyl) .

- HRMS : Validates molecular weight (e.g., C₁₆H₁₅FN₂OS has a calculated mass of 310.09; deviations < 2 ppm confirm purity) .

- Elemental Analysis : Ensures correct C, H, N, S, and F ratios .

Q. What biological screening assays are relevant for this compound?

- Kinase Inhibition : Test against CK1δ or p38α MAPK using fluorescence polarization assays .

- Anticancer Activity : Cell viability assays (e.g., MTT) on cancer cell lines, with IC₅₀ calculations .

- Antibacterial Screening : Disk diffusion or microdilution methods against Gram-negative/positive bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Peak Overlap : Use 2D NMR (e.g., COSY, HSQC) to distinguish overlapping aromatic or thioether protons .

- Dynamic Effects : Variable-temperature NMR can clarify conformational exchange in flexible moieties (e.g., propanamide chain) .

- Cross-Validation : Compare experimental -NMR shifts with computational predictions (DFT calculations) .

Q. What strategies optimize the synthetic yield of 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for Suzuki couplings) enhance coupling efficiency in related aryl-thioether syntheses .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

- Workflow Refinement : Microwave-assisted synthesis reduces reaction time, while flash chromatography minimizes byproduct contamination .

Q. How does structural modification influence its biological activity?

- Thioether vs. Sulfonyl : Replacing the thioether with a sulfonyl group (e.g., in DTT-205) alters electron density, affecting binding to targets like androgen receptors .

- Fluorine Substitution : Para-fluorine enhances metabolic stability and hydrophobic interactions in enzyme pockets (e.g., ACAT1 inhibition) .

- Methyl Group Positioning : Methyl on the propanamide chain (as in Bicalutamide Impurity 32) sterically hinders receptor binding, reducing potency .

Q. What analytical techniques are critical for assessing purity and impurity profiling?

- HPLC-MS : Detects trace impurities (e.g., des-fluoro byproducts) with a C18 column and acetonitrile/water gradient .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

- Thermogravimetric Analysis (TGA) : Monitors decomposition profiles to ensure thermal stability during storage .

Q. How can researchers investigate enzyme inhibition mechanisms involving this compound?

- Kinetic Assays : Measure values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .

- Docking Studies : Use AutoDock or Schrödinger to model interactions with active sites (e.g., ACAT1’s hydrophobic pocket) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamic parameters (ΔH, ΔS) .

Methodological Notes

- Data Contradictions : Always cross-reference NMR assignments with HRMS and elemental analysis to rule out isomeric byproducts .

- Biological Assay Design : Include positive controls (e.g., Sandoz 58-035 for ACAT1 studies) and validate results across multiple cell lines .

- Safety Protocols : Adhere to H313/P305 guidelines for handling thioether compounds to avoid dermal/ocular exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.